7-[4-(3-Hydroxydec-1-EN-1-YL)-1-methyl-2-oxopyrrolidin-3-YL]heptanoic acid
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Overview
Description
7-[4-(3-Hydroxydec-1-EN-1-YL)-1-methyl-2-oxopyrrolidin-3-YL]heptanoic acid is a complex organic compound with a unique structure that includes a pyrrolidinone ring and a hydroxydecenyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(3-Hydroxydec-1-EN-1-YL)-1-methyl-2-oxopyrrolidin-3-YL]heptanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidinone ring and the attachment of the hydroxydecenyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[4-(3-Hydroxydec-1-EN-1-YL)-1-methyl-2-oxopyrrolidin-3-YL]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the decenyl side chain can be reduced to form saturated derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the double bond may produce saturated hydrocarbons.
Scientific Research Applications
7-[4-(3-Hydroxydec-1-EN-1-YL)-1-methyl-2-oxopyrrolidin-3-YL]heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[4-(3-Hydroxydec-1-EN-1-YL)-1-methyl-2-oxopyrrolidin-3-YL]heptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxydecenyl side chain may interact with cellular membranes, while the pyrrolidinone ring may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-3-oxocyclopentyl]heptanoic acid
- 7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-5-oxocyclopentyl]heptanoic acid
Uniqueness
Compared to similar compounds, 7-[4-(3-Hydroxydec-1-EN-1-YL)-1-methyl-2-oxopyrrolidin-3-YL]heptanoic acid is unique due to its specific structural features, such as the combination of a pyrrolidinone ring and a hydroxydecenyl side chain. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
62310-99-0 |
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Molecular Formula |
C22H39NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
7-[4-(3-hydroxydec-1-enyl)-1-methyl-2-oxopyrrolidin-3-yl]heptanoic acid |
InChI |
InChI=1S/C22H39NO4/c1-3-4-5-6-9-12-19(24)16-15-18-17-23(2)22(27)20(18)13-10-7-8-11-14-21(25)26/h15-16,18-20,24H,3-14,17H2,1-2H3,(H,25,26) |
InChI Key |
FNIKKPZNCZJHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C=CC1CN(C(=O)C1CCCCCCC(=O)O)C)O |
Origin of Product |
United States |
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